
Methanesulfonamide, N-hydroxy-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-hydroxy-N-phenyl-, is a chemical compound with the molecular formula C7H9NO3S. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-hydroxy-N-phenyl-, can be synthesized through a series of chemical reactions. One common method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield a high-purity product .
Industrial Production Methods
In industrial settings, the production of Methanesulfonamide, N-hydroxy-N-phenyl-, involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-hydroxy-N-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, N-hydroxy-N-phenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: This compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-hydroxy-N-phenyl-, involves its interaction with specific molecular targets. It acts as an electron-withdrawing group, which can influence the reactivity of other functional groups in the molecule. This property makes it useful in various chemical reactions, including those involving nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent and in the synthesis of beta-amino acids.
N-Phenylmethanesulfonamide: Used in similar applications but with different reactivity and selectivity.
Uniqueness
Methanesulfonamide, N-hydroxy-N-phenyl-, is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both an electron-withdrawing group and a nucleophile makes it versatile in various synthetic applications .
Properties
CAS No. |
62918-99-4 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-hydroxy-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI Key |
IXFLSDPJQCGOTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


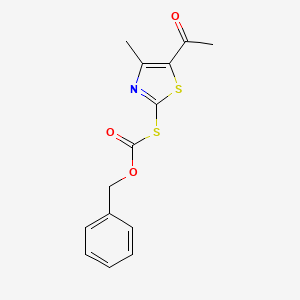
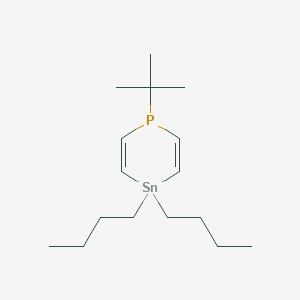

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
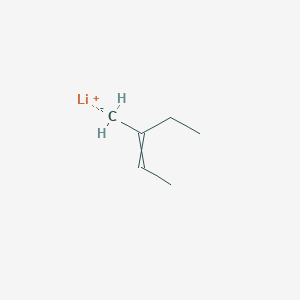

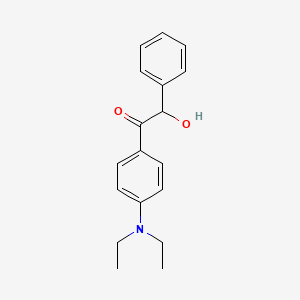

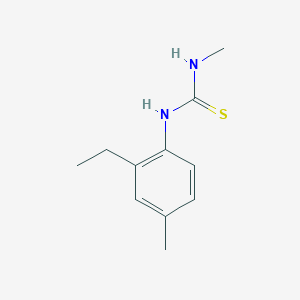
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
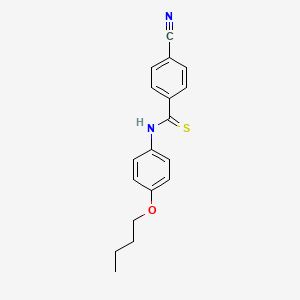

![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
